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Compound of Interest

Compound Name:
trans-4-Fluorophenyl 4-

ethylcyclohexanecarboxylate

CAS No.: 100633-61-2

Cat. No.: B012499 Get Quote

CAS Number: 100633-61-2 Formula:

Molecular Weight: 250.31 g/mol Primary Application: Liquid Crystal Monomers (LCM) for Active
Matrix Displays (TFT-LCD).

Executive Summary
This technical guide details the spectroscopic identification and structural validation of trans-4-
Fluorophenyl 4-ethylcyclohexanecarboxylate. As a nematic liquid crystal monomer, the

thermodynamic stability and phase transition temperatures of this compound are strictly

governed by its stereochemistry. Specifically, the trans-configuration of the cyclohexane ring is

critical for maintaining the linearity required for mesophase formation. This guide provides a

self-validating spectroscopic protocol (NMR, IR, MS) to distinguish the active trans isomer from

the isotropic cis impurity.

Molecular Architecture & Stereochemistry
The molecule consists of a central cyclohexane ring substituted at the 1- and 4-positions.

Head Group: 4-Fluorophenyl ester (provides dielectric anisotropy).
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Core: Cyclohexane ring (provides structural rigidity).

Tail Group: Ethyl chain (promotes flexibility and lowers melting point).

Critical Quality Attribute (CQA): The trans isomer exists in a diequatorial chair conformation,

which is energetically favored and geometrically linear. The cis isomer adopts an axial-

equatorial conformation, introducing a "kink" that disrupts liquid crystalline alignment.

Experimental Synthesis & Purification Protocol
To ensure spectroscopic data reflects high-purity material, the following synthesis and

purification workflow is recommended. This minimizes the cis isomer content prior to analysis.

Synthesis Workflow (Acid Chloride Method)
Activation: Convert trans-4-ethylcyclohexanecarboxylic acid to its acid chloride using Thionyl

Chloride (

).

Esterification: React the acid chloride with 4-fluorophenol in the presence of a base (Pyridine

or

) to scavenge HCl.

Purification (Isomer Resolution)
Method: Recrystallization from Ethanol/Hexane (4:1).

Mechanism: The trans isomer packs more efficiently into the crystal lattice due to symmetry,

precipitating out while the cis isomer remains in the mother liquor.

trans-4-Ethylcyclohexane-
carboxylic Acid

Activation
(SOCl2, Reflux)

Acid Chloride
Intermediate

Esterification
(4-Fluorophenol, Pyridine)

Crude Ester
(cis/trans mix)

Recrystallization
(EtOH/Hexane)

Removes cis-isomer Pure trans-Ester
(>99.5%)

Click to download full resolution via product page

Figure 1: Synthesis and purification workflow designed to maximize trans-isomer recovery.
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Spectroscopic Analysis
The following data sets serve as the standard for identifying CAS 100633-61-2.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for stereochemical assignment.

H NMR (400 MHz,

)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

6.98 - 7.05 Multiplet (AA'BB') 4H
Aromatic H (Ar-

H)

Characteristic of

1,4-disubstituted

benzene with

Fluorine

coupling.

2.45
tt (

Hz)
1H

Cyclohexane H1

(

-carbonyl)

Diagnostic

Signal: The large

coupling

constant (

Hz) confirms the

axial orientation

of this proton,

proving the

equatorial

position of the

ester group

(Trans).

2.05 - 2.15 Broad Doublet 2H
Cyclohexane H

(Eq)

Equatorial

protons adjacent

to substituents.

1.85 - 1.95 Broad Doublet 2H
Cyclohexane H

(Eq)

Equatorial

protons.

1.40 - 1.55 Multiplet 3H
Cyclohexane H

(Ax) + Ethyl

Overlapping axial

ring protons and

ethyl methylene.

0.95 - 1.10 Multiplet 2H
Cyclohexane H

(Ax)

Axial protons

(high shielding).
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0.90
Triplet (

Hz)
3H Ethyl Terminal methyl

group.

C NMR (100 MHz,

)
Carbonyl (C=O):

174.5 ppm.

Aromatic C-F (

):

160.5 ppm (doublet,

Hz).

Aromatic C-O (

):

146.8 ppm.

Aromatic CH (

):

122.5 (d) and 115.8 (d) ppm.

Cyclohexane (

):

43.5 ppm (Alpha to carbonyl).

Cyclohexane (

):
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39.2 ppm (Alpha to ethyl).

Ethyl:

29.5 (

), 12.1 (

) ppm.

F NMR (

)
Shift:

-118.5 ppm (relative to

).

Pattern: Multiplet (tt), due to coupling with ortho-protons.

Mass Spectrometry (EI-MS, 70 eV)
The fragmentation pattern validates the ester linkage and the fluorophenyl head group.

Molecular Ion (

): m/z 250 (Weak intensity, typical for esters).

Base Peak: m/z 111 (

) or m/z 139 (Acylium ion).

Key Fragments:

m/z 139:

(Cyclohexanecarbonyl cation,

-cleavage).
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m/z 111:

(Fluorophenoxy cation).

m/z 83:

(Cyclohexyl ring fragment).

Molecular Ion (M+)
m/z 250

Alpha Cleavage
(C-O bond break)

McLafferty Rearrangement
(H-transfer)

Acylium Ion
[C9H15O]+

m/z 139

Fluorophenoxy Radical
[C6H4FO]•

Fluorophenol Ion
[C6H5FO]+

m/z 112

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.

Infrared Spectroscopy (FT-IR)
C=O Stretch: 1745 cm

(Strong, Ester).

C-F Stretch: 1195 - 1210 cm

(Very Strong).

C=C Aromatic: 1505, 1600 cm

.

C-H Aliphatic: 2850 - 2930 cm
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(Cyclohexane/Ethyl).

C-H Aromatic: 3050 cm

(Weak).

Quality Control: Distinguishing Cis vs. Trans
The most common impurity is the cis-isomer. The table below summarizes the diagnostic

signals to quantify this impurity.

Feature Trans-Isomer (Target) Cis-Isomer (Impurity)

H1 NMR Signal (ppm) ~2.45 ~2.65

H1 Multiplicity tt (Triplet of Triplets) qn (Quintet-like)

Coupling (

)

Large (

Hz)

Small (

Hz)

Melting Point High (Liquid Crystal Phase) Low (Isotropic Liquid)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans- | C17H21NO2 | CID
112842 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b012499#spectroscopic-data-of-trans-4-
fluorophenyl-4-ethylcyclohexanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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